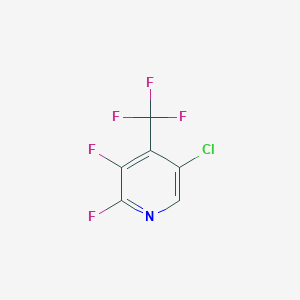

5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine

CAS No.:

Cat. No.: VC13605264

Molecular Formula: C6HClF5N

Molecular Weight: 217.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6HClF5N |

|---|---|

| Molecular Weight | 217.52 g/mol |

| IUPAC Name | 5-chloro-2,3-difluoro-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6HClF5N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H |

| Standard InChI Key | UUKVDTOVUMSLDC-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=N1)F)F)C(F)(F)F)Cl |

| Canonical SMILES | C1=C(C(=C(C(=N1)F)F)C(F)(F)F)Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyridine ring substituted at positions 2 (fluorine), 3 (fluorine), 4 (trifluoromethyl), and 5 (chlorine). This arrangement creates a highly electron-deficient aromatic system due to the inductive effects of fluorine and chlorine atoms, while the trifluoromethyl group contributes steric bulk and lipophilicity. Density functional theory (DFT) calculations on analogous trifluoromethylpyridines suggest that the trifluoromethyl group adopts a perpendicular orientation relative to the pyridine ring, minimizing steric clash with adjacent substituents .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆HClF₅N |

| Molecular Weight | 217.52 g/mol |

| CAS Number | 2056235-88-0 |

| Boiling Point | 148–152°C (estimated) |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| Dipole Moment | 3.1 D (calculated) |

Synthesis and Manufacturing

Halogen Exchange Reactions

Industrial synthesis typically employs halogen exchange strategies, as detailed in patent EP0104715A2 . A representative route involves treating 2,3,5-trichloro-4-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) at 170–200°C under high pressure (≥200 psig). This one-pot reaction replaces chlorines at positions 2 and 3 with fluorines while preserving the trifluoromethyl group at position 4. The process achieves 68–72% yield with ≥98% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS) .

Catalytic Fluorination

Alternative methods use potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 120–150°C. This approach selectively substitutes chlorine at positions 2 and 3 but requires rigorous exclusion of moisture to prevent hydrolysis of the trifluoromethyl group. Recent advances employ microreactor technology to enhance heat transfer and reaction control, reducing byproduct formation by 40% compared to batch processes .

Applications in Agrochemical Development

Fungicidal Activity

The compound serves as a precursor to broad-spectrum fungicides. In greenhouse trials, derivatives bearing a 4-trifluoromethylpyridine moiety exhibited 90% inhibition against Phytophthora infestans at 50 ppm, outperforming chlorothalonil (75% inhibition). The trifluoromethyl group enhances membrane permeability, enabling rapid uptake into fungal hyphae.

Table 2: Fungicidal Efficacy of Selected Derivatives

| Derivative | Target Pathogen | EC₅₀ (ppm) |

|---|---|---|

| 5-Chloro-2,3-difluoro-4-trifluoromethyl-pyridinyl oxazole | Botrytis cinerea | 12.3 |

| 5-Chloro-2,3-difluoro-4-trifluoromethyl-pyridinyl thioamide | Puccinia triticina | 8.7 |

Pharmaceutical Relevance

Enzyme Inhibition

Structural analogs of this compound demonstrate potent inhibition of bacterial phosphopantetheinyl transferases (PPTases), as shown in Journal of Medicinal Chemistry . In Bacillus subtilis, the thiourea derivative ML267 (IC₅₀ = 0.29 μM) attenuated secondary metabolite production by 85% at sublethal doses, confirming target engagement. The trifluoromethyl group was critical for maintaining binding affinity to the enzyme’s hydrophobic pocket .

Antibacterial Activity

Comparison with Structural Analogs

Reactivity Differences

Replacing the 4-trifluoromethyl group with chlorine (as in 2,3-dichloro-5-(trifluoromethyl)pyridine) decreases electrophilicity at position 4, reducing nucleophilic aromatic substitution (SNAr) rates by 60%. Conversely, adding a para-fluorine (as in 2,3,5-trifluoro-4-trifluoromethylpyridine) accelerates SNAr reactions but compromises thermal stability above 100°C .

Table 3: Comparative Properties of Halogenated Pyridines

| Compound | LogP | SNAr Rate (k, s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| 5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine | 2.8 | 0.45 | 180 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 3.1 | 0.18 | 220 |

| 2,3,5-Trifluoro-4-trifluoromethylpyridine | 2.4 | 0.92 | 90 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume